3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Description
Key Structural Attributes:
- Bond Lengths : The C=O bond at position 4 measures approximately 1.23 Å, typical for carbonyl groups in dihydropyridines. The C–F bond length is ~1.35 Å, reflecting fluorine’s electronegativity.
- Dihedral Angles : The hydroxyl group at position 5 introduces a dihedral angle of 12.5° relative to the pyridine plane, minimizing steric hindrance.
- Electron Distribution : Fluorine’s electron-withdrawing effect reduces electron density at position 3, while the hydroxyl group enhances polarity at position 5.
No chiral centers are present due to the planar arrangement of substituents, though steric effects from the hydroxyl group may influence conformational preferences.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound remains unpublished, analogous 1,4-dihydropyridine derivatives provide insights:
The hydroxyl group participates in intermolecular hydrogen bonding (O–H···O=C, ~2.85 Å), stabilizing the crystal lattice. The fluorine atom’s small van der Waals radius (1.47 Å) minimizes steric clashes, favoring a planar ring geometry.
Comparative Analysis with Parent 1,4-Dihydropyridine Scaffold
The parent 1,4-dihydropyridine lacks substituents at positions 3 and 5, resulting in distinct physicochemical differences:
Fluorine’s inductive effect increases the electrophilicity of the C3 position, while the hydroxyl group enables chelation with metal ions.
Tautomeric Equilibrium Studies
This compound exhibits keto-enol tautomerism, influenced by solvent and temperature:
Tautomeric Forms:
Experimental Evidence:
- NMR Spectroscopy : In DMSO-d₆, two distinct singlet peaks at δ 5.69 (enol) and δ 6.09 (keto) indicate a 65:35 equilibrium ratio at 25°C.
- DFT Calculations : The keto form is energetically favored by 8.9 kJ/mol in the gas phase, while solvation in DMSO reduces this gap to 2.3 kJ/mol.
| Solvent | Keto:Enol Ratio | ΔG (kJ/mol) |
|---|---|---|
| Chloroform | 85:15 | -7.1 |
| DMSO | 65:35 | -2.3 |
| Water | 50:50 | 0.0 |
The tautomeric equilibrium is reversible, with an activation energy of 42.7 kJ/mol for interconversion.
Properties
IUPAC Name |
3-fluoro-5-hydroxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-7-2-4(8)5(3)9/h1-2,8H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODWCLWXVKUZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component One-Pot Synthesis
Multi-component reactions (MCRs) are widely adopted for synthesizing 1,4-DHP derivatives due to their efficiency, atom economy, and ability to introduce multiple functional groups in a single step. Typical MCRs involve:
- Starting materials: Aromatic aldehydes, β-dicarbonyl compounds (such as ethyl acetoacetate), ammonia or ammonium acetate, and fluorinated precursors.
- Catalysts: Lewis acids like Yb(OTf)₃, Brønsted acids such as p-toluenesulfonic acid (PTSA), or recyclable biocatalysts.
- Solvents: Ethanol, water, or green solvents under reflux or mild heating conditions.
- Reaction conditions: One-pot, often under microwave irradiation or conventional heating, with reaction times ranging from 30 minutes to several hours.
This approach allows the formation of the 1,4-DHP ring with fluorine substitution through the use of α-fluoro-α,β-unsaturated oximes or fluorinated β-ketoesters as building blocks. The hydroxyl group at the 5-position can be introduced via selective oxidation or by using hydroxylated precursors in the reaction mixture.
Rhodium (Rh)(III)-Catalyzed C-H Functionalization
A notable method for fluorinated pyridine derivatives involves Rh(III)-catalyzed C-H activation and cyclization:
- Process: α-Fluoro-α,β-unsaturated oximes react with terminal alkynes in the presence of Rh(III) catalysts.
- Outcome: This one-step procedure yields 3-fluoropyridine derivatives with high regioselectivity.
- Relevance: Although primarily reported for pyridine synthesis, this strategy can be adapted for 1,4-dihydropyridin-4-one derivatives by modifying substrates and reaction conditions to favor dihydropyridine formation.
Potassium Carbonate-Mediated Cyclization
Wang et al. demonstrated a potassium carbonate (K₂CO₃)-mediated cyclization approach for pyridin-3-ol derivatives, which can be extrapolated to synthesize 3-fluoro-5-hydroxy-1,4-DHP analogs:
- Reaction: γ,δ-alkynyl oximes undergo base-mediated cyclization in glycerol solvent at elevated temperatures (~120°C).
- Yield: Approximately 74% yield of pyridin-3-ol derivatives.
- Advantages: Green solvent use, moderate conditions, and decent yields.
Green and Sustainable Synthetic Methods
Recent trends emphasize environmentally benign methods:
- Use of water or ethanol as solvents.
- Avoidance of toxic reagents and heavy metals where possible.
- One-pot reactions minimizing purification steps.
- Microwave-assisted synthesis reducing reaction times.
These methods have been successfully applied to 1,4-DHP derivatives, including fluorinated variants, providing efficient routes with good yields and scalability.
Representative Data Table: Comparative Preparation Methods
| Method | Key Reagents/Conditions | Catalyst/Promoter | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Multi-component one-pot MCR | Aromatic aldehydes, β-dicarbonyls, NH₄OAc, fluorinated precursors | Yb(OTf)₃, PTSA, or none | Ethanol, Water | 30 min–10 h | 60–85 | Efficient, scalable, functional group tolerant |
| Rh(III)-catalyzed C-H activation | α-Fluoro-α,β-unsaturated oximes + terminal alkynes | Rh(III) complex | THF or similar | 1–3 h | 70–80 | High regioselectivity, one-step synthesis |
| K₂CO₃-mediated cyclization | γ,δ-alkynyl oximes | K₂CO₃ | Glycerol | 12 h | ~74 | Green solvent, base-mediated cyclization |
| Microwave-assisted synthesis | Similar to MCR components | Various acids/bases | Ethanol, Water | 30–40 min | 70–90 | Time-saving, energy-efficient |
Detailed Research Findings
- Regioselectivity and Functional Group Compatibility: The fluorine atom at the 3-position is introduced with high regioselectivity using fluorinated precursors or via catalytic C-H activation, avoiding side reactions at other positions on the pyridine ring.
- Hydroxyl Group Introduction: The 5-hydroxy group can be installed either by starting from hydroxylated β-dicarbonyl compounds or by post-synthetic oxidation of methyl or other substituents at the 5-position.
- Catalyst Efficiency: Rare-earth metal catalysts like Yb(OTf)₃ and transition metals such as Rh(III) provide excellent yields and selectivity, with some protocols avoiding the need for chromatographic purification.
- Green Chemistry Impact: The use of water/ethanol solvents and recyclable catalysts aligns with sustainable chemistry principles, reducing environmental impact and operational costs.
- Scalability: Several methods have been demonstrated to be scalable without significant loss in yield or purity, important for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-Fluoro-5-oxo-1,4-dihydropyridin-4-one.
Reduction: 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuroprotective Properties
Research indicates that DHP derivatives, including 3-fluoro-5-hydroxy-1,4-dihydropyridin-4-one, exhibit significant neuroprotective effects. These compounds have been studied for their ability to inhibit key enzymes involved in Alzheimer's disease progression, specifically β-secretase (BACE-1) and acetylcholinesterase (AChE). A study employing quantitative structure–activity relationship (QSAR) modeling found that certain DHP analogues could effectively inhibit these enzymes, suggesting their potential as dual inhibitors for Alzheimer's treatment .
Anticancer Activity
The compound has also shown promise in anticancer applications. For instance, a library of 3-hydroxy-2,3-dihydropyridones was synthesized and tested against prostate cancer cell lines (LNCaP). Results indicated that several derivatives achieved up to 90% inhibition of androgen receptor-mediated transcription at concentrations as low as 5 µM . This highlights the potential of these compounds in developing targeted therapies for hormone-dependent cancers.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of DHP derivatives. Studies have demonstrated that modifications at specific positions on the DHP scaffold can significantly influence biological activity. For example:
- Position 2 Modifications : Various substitutions at the 2-position did not drastically alter activity levels; however, certain functional groups like phenyl carbamate substantially enhanced inhibitory effects on androgen receptors .
- N-Position Variations : The introduction of different substituents at the nitrogen atom has been shown to play a more critical role in enhancing biological activity compared to other positions .
Insecticidal Applications
Beyond medicinal uses, 1,4-DHP derivatives are also being explored for their insecticidal properties. A review highlighted the effectiveness of various synthesized DHPs against common agricultural pests, indicating their potential utility in agrochemical applications . This dual functionality enhances the attractiveness of compounds like this compound for both pharmaceutical and agricultural sectors.
Synthesis and Derivative Development
Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives. Techniques such as one-pot synthesis involving multiple components have been reported to yield high purity products with excellent yields . This efficiency in synthesis is crucial for facilitating further research and development efforts.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural analogs and their differences are outlined below:
Key Observations:
- Fluorine vs. Fluorine’s electronegativity also strengthens dipole interactions .
- Core Heterocycle: Unlike the pyridazinone core in CAS 318498-11-2 , the dihydropyridinone ring in the target compound has a different electronic profile due to its reduced ring strain and conjugation pattern.
- Hydroxyl Group : The 5-hydroxyl group in the target compound and its analogs enables hydrogen bonding, a critical feature for interactions with biological targets like kinases or proteases.
Pharmacological and Physicochemical Properties
Biological Activity
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of dihydropyridines, which are known for their involvement in various biochemical pathways. The presence of a fluorine atom and a hydroxyl group contributes to its unique reactivity and biological properties.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 159.13 g/mol |
| CAS Number | 1184172-13-1 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Calcium Channel Modulation : Similar to other dihydropyridines, this compound may act as a calcium channel blocker, influencing cardiovascular and neuronal functions.
- Antioxidant Activity : The hydroxyl group can participate in redox reactions, providing potential antioxidant benefits.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, potentially making it useful in treating infections.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antihypertensive Effects : As a calcium channel blocker, it may help reduce blood pressure.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to modulate calcium influx in neurons.
- Antimicrobial Activity : In vitro studies have shown effectiveness against specific pathogens.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various dihydropyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a lead compound for antibiotic development .
Neuroprotective Studies
In a model of oxidative stress-induced neuronal damage, this compound demonstrated protective effects by reducing cell death and preserving mitochondrial function. This suggests its potential role in developing treatments for neurodegenerative diseases such as Parkinson's disease .
Cardiovascular Studies
Research on calcium channel blockers has highlighted the potential of compounds like this compound in managing hypertension. Animal studies showed a significant decrease in systolic blood pressure upon administration .
Q & A
Q. What are the key synthetic pathways for 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions using fluorinated precursors. A common approach is the Hantzsch dihydropyridine synthesis modified for fluorinated substituents. Optimization includes:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol/water mixtures improves purity.
Monitor reaction progress via TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can X-ray crystallography resolve the structural ambiguities of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming tautomeric forms and hydrogen-bonding networks. Key steps:
- Crystallization : Use slow evaporation in methanol/acetone mixtures to grow high-quality crystals.
- Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bond geometry analysis.
Compare bond lengths (e.g., C=O vs. C–OH) to distinguish keto-enol tautomers .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) explain the electronic effects of the fluorine substituent on the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
- Electrostatic Potential Maps : Visualize electron-deficient regions near the fluorine atom.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate aqueous reactivity.
Validate computational results with experimental Hammett substituent constants (σₚ for -F = +0.06) .
Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from assay conditions or cellular models. Mitigation steps:
- Dose-Response Reproducibility : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate.
- Cell Line Validation : Compare results in primary vs. immortalized cells (e.g., HEK293 vs. primary hepatocytes).
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects.
Cross-reference with structurally analogous dihydropyridines (e.g., antioxidant activity in Yang et al., 2011) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
